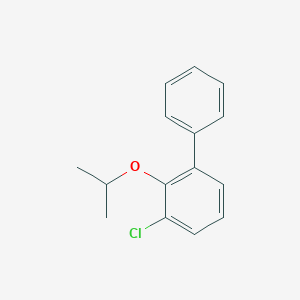
3-Chloro-2-isopropoxy-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2-isopropoxy-1,1’-biphenyl is an organic compound with the molecular formula C15H15ClO It is a derivative of biphenyl, where one of the hydrogen atoms is replaced by a chlorine atom and another by an isopropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-isopropoxy-1,1’-biphenyl typically involves the reaction of 3-chloro-1,1’-biphenyl with isopropyl alcohol in the presence of a base such as potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of 3-Chloro-2-isopropoxy-1,1’-biphenyl may involve a continuous flow process to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-isopropoxy-1,1’-biphenyl can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The isopropoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The biphenyl core can be reduced under specific conditions to form cyclohexyl derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of 3-amino-2-isopropoxy-1,1’-biphenyl or 3-thio-2-isopropoxy-1,1’-biphenyl.
Oxidation: Formation of 3-chloro-2-isopropoxybenzophenone.
Reduction: Formation of 3-chloro-2-isopropoxycyclohexyl derivatives.
Scientific Research Applications
3-Chloro-2-isopropoxy-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-Chloro-2-isopropoxy-1,1’-biphenyl depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In biological systems, it may interact with specific enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1,1’-biphenyl: Lacks the isopropoxy group, making it less versatile in certain reactions.
3-Bromo-2-isopropoxy-1,1’-biphenyl: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and applications.
2-Isopropoxy-1,1’-biphenyl: Lacks the chlorine atom, which can influence its chemical behavior.
Uniqueness
3-Chloro-2-isopropoxy-1,1’-biphenyl is unique due to the presence of both chlorine and isopropoxy groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
Molecular Formula |
C15H15ClO |
|---|---|
Molecular Weight |
246.73 g/mol |
IUPAC Name |
1-chloro-3-phenyl-2-propan-2-yloxybenzene |
InChI |
InChI=1S/C15H15ClO/c1-11(2)17-15-13(9-6-10-14(15)16)12-7-4-3-5-8-12/h3-11H,1-2H3 |
InChI Key |
NVSJBFHXLYLBPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC=C1Cl)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


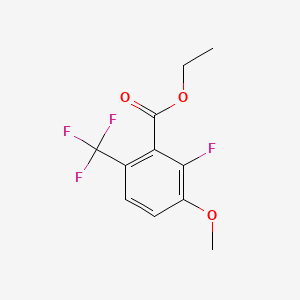
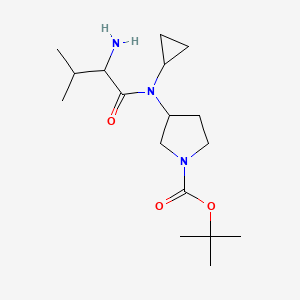
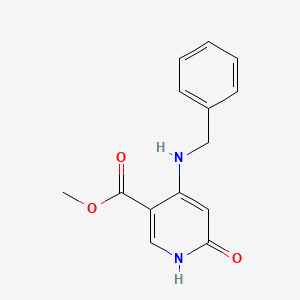
![methyl (6R)-3-acetyl-2-oxo-6-phenylsulfanyl-4-(1,2,3-triacetyloxypropyl)-3a,4,7,7a-tetrahydropyrano[3,4-d][1,3]oxazole-6-carboxylate](/img/structure/B14778964.png)
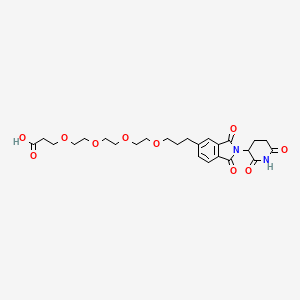
![Benzyl 7,9-dimethyl-5-[(2-methyltetrazol-5-yl)amino]-2,3,4,5-tetrahydro-1-benzazepine-1-carboxylate](/img/structure/B14778981.png)

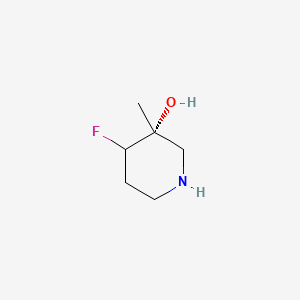
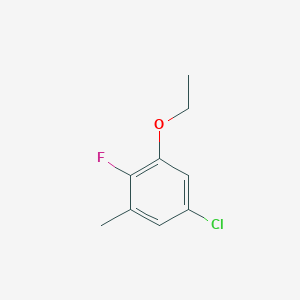
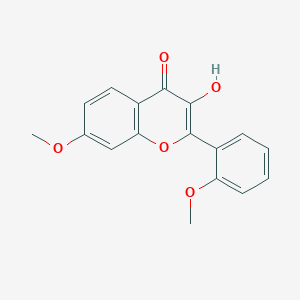
![N-[(4-fluoro-4-piperidyl)methyl]acetamide](/img/structure/B14779014.png)
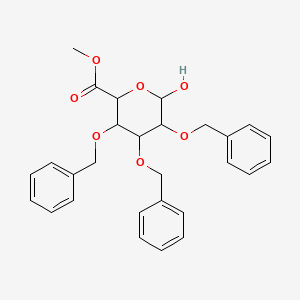
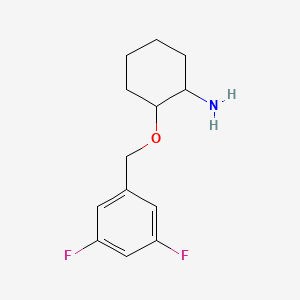
![tert-butyl 2-[5-(4-iodophenyl)-1H-imidazol-2-yl]pyrrolidine-1-carboxylate](/img/structure/B14779042.png)
